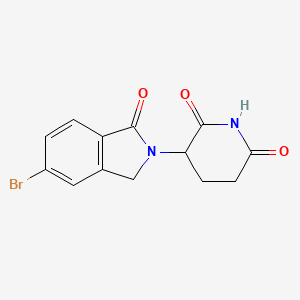
4-ethyl-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the fourth position and a methoxy group at the second position. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-ethyl-2-methoxybenzene with carbon dioxide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 4-ethyl-2-methoxytoluene using strong oxidizing agents like potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, and the product is purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form 4-ethyl-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, where the ethyl and methoxy groups direct the incoming substituents to specific positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-Ethyl-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are often studied for their unique chemical properties.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups on the benzene ring influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
4-Methoxybenzoic Acid: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.
4-Ethylbenzoic Acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
2-Methoxybenzoic Acid: The position of the methoxy group changes its electronic properties and reactivity.
Uniqueness: 4-Ethyl-2-methoxybenzoic acid is unique due to the combined presence of both ethyl and methoxy groups, which influence its chemical reactivity and biological activity. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
3132-35-2 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



